Cyclopentyl(2,6-difluorophenyl)methanamine
Description
Cyclopentyl(2,6-difluorophenyl)methanamine (CAS: 258513-41-6) is a primary amine featuring a cyclopentyl group attached to a 2,6-difluorophenyl-substituted methanamine backbone. This compound is structurally characterized by the presence of two fluorine atoms at the ortho positions of the aromatic ring and a cyclopentyl moiety, which introduces steric bulk and influences its physicochemical properties. The compound has been listed as a discontinued product by CymitQuimica, with a purity of 95.0% .
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
cyclopentyl-(2,6-difluorophenyl)methanamine |
InChI |
InChI=1S/C12H15F2N/c13-9-6-3-7-10(14)11(9)12(15)8-4-1-2-5-8/h3,6-8,12H,1-2,4-5,15H2 |
InChI Key |
PHXBYMUZZAWZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=C(C=CC=C2F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(2,6-difluorophenyl)methanamine typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a cyclization reaction involving appropriate precursors.
Substitution with Fluorine Atoms:
Attachment of the Methanamine Moiety: The final step involves the attachment of the methanamine group to the cyclopentyl-substituted phenyl ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(2,6-difluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl(2,6-difluorophenyl)ketone, while reduction may produce cyclopentyl(2,6-difluorophenyl)methanol.
Scientific Research Applications
Cyclopentyl(2,6-difluorophenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentyl(2,6-difluorophenyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The presence of the fluorine atoms enhances its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2,6-Difluorobenzylamine (IUPAC: (2,6-Difluorophenyl)methanamine)
- Structure : Lacks the cyclopentyl group, simplifying the molecule to a benzylamine derivative.
- Physical Properties :
- Synthesis: Prepared via transition metal-free catalytic reduction of 2,6-difluorobenzamide using HBPin and an abnormal NHC-based potassium catalyst, yielding 89% as a hydrochloride salt .
- NMR Data :
Comparison : The absence of the cyclopentyl group in 2,6-difluorobenzylamine reduces steric hindrance, likely enhancing reactivity in nucleophilic reactions. Its lower molecular weight (143.14 g/mol ) compared to the cyclopentyl analog may also improve solubility in polar solvents.
Cycloalkyl Substituent Variations
Cyclopropyl(2,6-difluorophenyl)methanamine
- Structure : Cyclopropyl group replaces cyclopentyl.
Cyclobutyl(2,6-difluorophenyl)methanamine Hydrochloride (CAS: 1864059-26-6)
- Structure : Cyclobutyl group with hydrochloride salt form.
- Status : Discontinued, 98% purity .
- Key Difference : The intermediate ring size (cyclobutyl) balances steric effects and conformational flexibility compared to cyclopentyl.
Comparison: Cyclopentyl(2,6-difluorophenyl)methanamine’s larger cycloalkyl group may enhance lipophilicity, influencing membrane permeability in biological systems.
Positional Isomerism on the Aromatic Ring
(1-(3-Fluorophenyl)cyclopentyl)methanamine (CAS: 359715-61-0)
- Structure : Single fluorine substituent at the meta position instead of ortho-difluoro substitution.
- Impact : Reduced electron-withdrawing effects at the aromatic ring compared to 2,6-difluoro substitution, altering electronic properties and reactivity .
Comparison : The 2,6-difluoro configuration in this compound enhances symmetry and may stabilize specific conformations or intermolecular interactions, such as π-stacking in crystalline phases.
Biological Activity
Cyclopentyl(2,6-difluorophenyl)methanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopentyl group attached to a methanamine moiety, with a 2,6-difluorophenyl substituent. Its molecular formula is and it has a molecular weight of approximately 225.25 g/mol. The presence of fluorine atoms is significant as they can enhance biological activity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) , suggesting potential applications in treating neurological disorders such as depression and anxiety. The compound's unique structure allows it to modulate various biochemical processes, although the exact pathways remain under investigation.
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and inflammatory markers.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For instance, derivatives with structural similarities have shown promising cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the micromolar range, indicating moderate to potent activity .
Case Studies
- Study on Anticancer Effects :
-
Neuropharmacological Study :
- Objective : To assess the impact on neurotransmitter reuptake.
- Findings : The compound showed enhanced binding affinity to serotonin and norepinephrine transporters due to the fluorine substitutions, which may improve its pharmacological profile for treating mood disorders.
Table 1: Biological Activity Summary
| Activity Type | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | |
| Anticancer | A549 | 18 | |
| Neurotransmitter Inhibition | Serotonin Transporter | High Affinity |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Cyclopentyl + 2,6-Difluorophenyl | SNDRI; Anticancer Activity |
| Cyclopentyl(2,4-difluorophenyl)methanamine | Cyclopentyl + 2,4-Difluorophenyl | SNDRI; Moderate Cytotoxicity |
| Doxorubicin | Anthracycline | Established Chemotherapy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
